6-(Aminosulfonyl)-pyridine-2-carboxylic acid
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Overview
Description
6-(Aminosulfonyl)-pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with an aminosulfonyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the sulfonation of 2-carboxypyridine followed by amination
Industrial Production Methods
Industrial production of 6-(Aminosulfonyl)-pyridine-2-carboxylic acid may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Aminosulfonyl)-pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonyl group to other sulfur-containing functionalities.
Substitution: The aminosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
Scientific Research Applications
6-(Aminosulfonyl)-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Aminosulfonyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminosulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This can affect various biological pathways and processes, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar aminosulfonyl group.
Pyridine-2-carboxylic acid: Lacks the aminosulfonyl group but shares the pyridine and carboxylic acid functionalities.
Sulfonylureas: A class of compounds used as antidiabetic agents, featuring a sulfonyl group attached to a urea moiety.
Uniqueness
6-(Aminosulfonyl)-pyridine-2-carboxylic acid is unique due to the combination of the aminosulfonyl and carboxylic acid groups on the pyridine ring. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-sulfamoylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRBIRFTLOHOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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